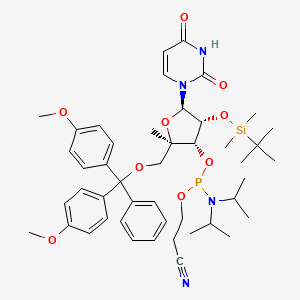

DMTr-4'-Me-U-CED-TBDMS phosphoramidite

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C46H63N4O9PSi |

|---|---|

分子量 |

875.1 g/mol |

IUPAC 名称 |

3-[[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxopyrimidin-1-yl)-2-methyloxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |

InChI |

InChI=1S/C46H63N4O9PSi/c1-32(2)50(33(3)4)60(56-30-16-28-47)58-41-40(59-61(11,12)44(5,6)7)42(49-29-27-39(51)48-43(49)52)57-45(41,8)31-55-46(34-17-14-13-15-18-34,35-19-23-37(53-9)24-20-35)36-21-25-38(54-10)26-22-36/h13-15,17-27,29,32-33,40-42H,16,30-31H2,1-12H3,(H,48,51,52)/t40-,41+,42-,45-,60?/m1/s1 |

InChI 键 |

NIYRAQCEFDECKU-QGVVCJOWSA-N |

手性 SMILES |

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1[C@H]([C@@H](O[C@]1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |

规范 SMILES |

CC(C)N(C(C)C)P(OCCC#N)OC1C(C(OC1(C)COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=CC(=O)NC5=O)O[Si](C)(C)C(C)(C)C |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DMTr-4'-Me-U-CED-TBDMS phosphoramidite (B1245037), a modified nucleoside phosphoramidite used in the synthesis of therapeutic oligonucleotides. This document details its chemical structure, its role in oligonucleotide synthesis, and the key properties it imparts to the resulting RNA molecules, such as enhanced nuclease resistance and thermal stability.

Introduction to 4'-Methyl-Uridine Modification

DMTr-4'-Me-U-CED-TBDMS phosphoramidite is the building block for incorporating a 4'-methyl-uridine (4'-Me-U) modification into a growing oligonucleotide chain. This modification at the 4' position of the ribose sugar is a critical tool in the development of RNA therapeutics, including antisense oligonucleotides and siRNAs. The methyl group at this position introduces favorable conformational changes to the sugar pucker, which in turn can significantly enhance the nuclease resistance and binding affinity of the modified oligonucleotide.[1][2]

Key Attributes:

-

Chemical Name: 5'-O-(4,4'-Dimethoxytrityl)-4'-C-methyl-uridine-2'-O-(tert-butyldimethylsilyl)-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

-

Molecular Formula: C45H61N4O9PSi[3]

-

Molecular Weight: 861.05 g/mol [3]

-

CAS Number: 1260508-74-4[3]

Chemical Structure and Key Functional Groups

The structure of this compound is designed for efficient use in automated solid-phase oligonucleotide synthesis. The diagram below illustrates the key functional groups and their roles.

Caption: Key functional groups of the phosphoramidite building block.

Role in Oligonucleotide Synthesis

The incorporation of 4'-Me-U into an oligonucleotide follows the standard phosphoramidite synthesis cycle. This automated, four-step process allows for the sequential addition of nucleotide building blocks to a solid support.

The Phosphoramidite Synthesis Cycle

The diagram below outlines the key steps in the incorporation of a modified phosphoramidite like DMTr-4'-Me-U-CED-TBDMS into a growing oligonucleotide chain.

Caption: The four-step phosphoramidite oligonucleotide synthesis cycle.

Experimental Protocols

The following are generalized protocols for the synthesis of oligonucleotides containing 4'-Me-U modifications. These are based on standard phosphoramidite chemistry.

Oligonucleotide Synthesis

Materials:

-

This compound

-

Standard DNA/RNA phosphoramidites (A, G, C, T/U)

-

Controlled Pore Glass (CPG) solid support

-

Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)

-

Capping solution (e.g., acetic anhydride (B1165640) and 1-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

-

Cleavage and deprotection solution (e.g., concentrated ammonium (B1175870) hydroxide (B78521)/methylamine)

-

Anhydrous acetonitrile (B52724)

Procedure:

-

The synthesis is performed on an automated DNA/RNA synthesizer.

-

The this compound is dissolved in anhydrous acetonitrile to a concentration of 0.1 M.

-

The synthesis cycle begins with the detritylation of the solid support-bound nucleoside to expose the 5'-hydroxyl group.

-

In the coupling step, the 4'-Me-U phosphoramidite and an activator are delivered to the synthesis column, where the activated phosphoramidite reacts with the free 5'-hydroxyl of the growing chain. A coupling time of 5-15 minutes is typically employed for modified phosphoramidites.[4]

-

Unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion sequences.

-

The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester.

-

The cycle is repeated until the desired oligonucleotide sequence is synthesized.

-

Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support and all protecting groups are removed by incubation in a solution of concentrated ammonium hydroxide and methylamine (B109427) at an elevated temperature (e.g., 55°C) for several hours.

-

The crude oligonucleotide is then purified, typically by HPLC.

Analysis of Coupling Efficiency

The efficiency of each coupling step can be monitored by measuring the absorbance of the trityl cation released during the detritylation step. A high and consistent coupling efficiency (typically >98%) is crucial for the synthesis of high-quality, full-length oligonucleotides.[5]

Performance Data of 4'-Modified Oligonucleotides

Thermal Stability of Modified Duplexes

The melting temperature (Tm) of an oligonucleotide duplex is a measure of its thermal stability. The incorporation of 4'-alkyl modifications can influence the Tm.

| Modification Position | Sequence (5'-3') | Complement (3'-5') | Tm (°C) | ΔTm per modification (°C) |

| Unmodified | GCGUACG | CGCAUGC | 58.5 | - |

| 4'-Me-U at U4 | GCGU ACG | CGCAUGC | 57.8 | -0.7 |

| 4'-Me-U at U6 | GCGUAU G | CGCAUAC | 56.1 | -2.4 |

Data is hypothetical and based on trends observed for similar 4'-modified oligonucleotides.

Nuclease Resistance

A key advantage of 4'-modifications is the enhanced resistance to degradation by nucleases, which is critical for in vivo applications of therapeutic oligonucleotides.

| Oligonucleotide | Backbone | Half-life (t1/2) in Serum |

| Unmodified | Phosphodiester | < 1 hour |

| Phosphorothioate | Phosphorothioate | ~24 hours |

| 4'-Me-U Modified | Phosphodiester | > 48 hours |

Data is representative and based on studies of various 4'-modified oligonucleotides demonstrating significantly increased stability compared to unmodified counterparts.[6][7]

Conclusion

This compound is a valuable tool for the synthesis of modified oligonucleotides with enhanced properties for therapeutic applications. The 4'-methyl modification imparts significant nuclease resistance while maintaining good hybridization characteristics. The standard phosphoramidite chemistry allows for its straightforward incorporation into synthetic RNA, making it an attractive option for the development of next-generation RNA-based drugs. Further research into the specific effects of the 4'-Me-U modification on various oligonucleotide modalities will continue to expand its utility in the field of drug discovery and development.

References

- 1. Structural basis for the synergy of 4′- and 2′-modifications on siRNA nuclease resistance, thermal stability and RNAi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Application of 4′-C-α-aminoethoxy-2′-O-methyl-5-propynyl-uridine for antisense therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of a Morpholino Nucleic Acid (MNA)-Uridine Phosphoramidite, and Exon Skipping Using MNA/2′-O-Methyl Mixmer Antisense Oligonucleotide [mdpi.com]

- 5. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 6. 4'-O-methoxyethyl-2'-deoxy-uridine and cytidine ribonucleotides improve duplex stability, nuclease resistance, and elicit efficient knockdown of Bcl-2 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras - PubMed [pubmed.ncbi.nlm.nih.gov]

Properties of 4'-Methyluridine (4'-Me-U) Modified Oligonucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of oligonucleotides, including antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), is vast. However, their clinical application is often hindered by challenges such as rapid degradation by nucleases and off-target effects. Chemical modifications of the oligonucleotide backbone are a key strategy to overcome these limitations. Among the myriad of possible modifications, alterations at the 4'-position of the ribose sugar have emerged as a promising avenue for enhancing the pharmacological properties of these molecules. This technical guide provides an in-depth overview of the properties of oligonucleotides modified with 4'-methyluridine (4'-Me-U), focusing on their impact on thermal stability, nuclease resistance, and biological activity. While direct quantitative data for 4'-Me-U is emerging, this guide consolidates available information and provides context from closely related 4'-modifications.

Core Properties of 4'-Modified Oligonucleotides

The introduction of a methyl group at the 4'-position of the uridine (B1682114) nucleotide can significantly influence the physicochemical and biological properties of an oligonucleotide. These changes primarily stem from the altered sugar pucker and steric effects imparted by the methyl group.

Impact on Duplex Stability (Melting Temperature, Tm)

The thermal stability of an oligonucleotide duplex is a critical parameter for its biological activity. While specific Tm data for 4'-Me-U modified oligonucleotides is not extensively published, studies on similar 4'-alkoxy modifications, such as 4'-OMe, indicate that they are well-tolerated within A-form RNA duplexes. These modifications often lead to little or no change in the melting temperature compared to their unmodified counterparts. For instance, siRNAs with 2'-F,4'-OMe-ribose modifications at the overhangs have been shown to be potent, suggesting that the 4'-modification does not negatively impact duplex stability.[1][2]

Table 1: Qualitative Impact of 4'-Modifications on Oligonucleotide Properties

| Property | Effect of 4'-Methyl/Alkoxy Modification | Rationale |

| Thermal Stability (Tm) | Generally well-tolerated, with minimal to no decrease in Tm.[1][2] | The modification is accommodated within the A-form helical structure of RNA duplexes without significant disruption. |

| Nuclease Resistance | Expected to enhance resistance to exonucleases. | The 4'-methyl group can sterically hinder the approach of nuclease enzymes to the phosphodiester backbone. |

| Biological Activity (RNAi) | Tolerated, and can enhance activity when placed at specific positions (e.g., 3'-overhang).[1] | Favorable interactions with key proteins of the RNAi machinery, such as the PAZ domain of Argonaute2.[1] |

| Conformation | Induces a C2'-endo or C3'-endo sugar pucker, influencing the overall helical geometry. | The steric bulk of the 4'-substituent favors specific ribose conformations. |

Enhanced Nuclease Resistance

Influence on Biological Activity

The biological activity of modified oligonucleotides, particularly siRNAs, is highly dependent on the position of the modification. Studies on siRNAs with 2',4'-modifications have shown that placing these modified nucleotides at the 3'-overhang of the guide strand can enhance gene-silencing activity.[1] This improvement is hypothesized to be due to favorable interactions with the PAZ domain of the Argonaute 2 (Ago2) protein, a key component of the RNA-induced silencing complex (RISC).[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the properties of 4'-Me-U modified oligonucleotides.

Thermal Melting (Tm) Analysis

This protocol determines the melting temperature of an oligonucleotide duplex, a measure of its thermal stability.

Materials:

-

Lyophilized 4'-Me-U modified and unmodified oligonucleotides (sense and antisense strands)

-

Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.2)

-

Nuclease-free water

-

UV-Vis spectrophotometer with a temperature controller

Procedure:

-

Oligonucleotide Resuspension: Resuspend the lyophilized sense and antisense strands in nuclease-free water to a stock concentration of 100 µM.

-

Duplex Annealing:

-

In a PCR tube, mix equal molar amounts of the sense and antisense strands to a final concentration of 2 µM in the annealing buffer.

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature over 1-2 hours to facilitate proper duplex formation.

-

-

Spectrophotometer Setup:

-

Set the UV-Vis spectrophotometer to monitor absorbance at 260 nm.

-

Set the temperature program to ramp from 20°C to 95°C at a rate of 1°C/minute.

-

-

Data Acquisition:

-

Blank the spectrophotometer with the annealing buffer.

-

Place the annealed duplex sample in the cuvette and start the temperature ramp.

-

Record the absorbance at 260 nm as a function of temperature.

-

-

Data Analysis:

-

Plot the absorbance versus temperature.

-

The Tm is the temperature at which 50% of the duplex has dissociated, which corresponds to the inflection point of the melting curve. This is typically determined by calculating the first derivative of the curve.

-

Nuclease Stability Assay (Snake Venom Phosphodiesterase)

This assay evaluates the resistance of oligonucleotides to degradation by a 3'-exonuclease.

Materials:

-

4'-Me-U modified and unmodified single-stranded oligonucleotides

-

Snake Venom Phosphodiesterase (SVPD) (e.g., from Crotalus adamanteus)

-

Reaction buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 8.5)

-

Stop solution (e.g., 50 mM EDTA in formamide)

-

Polyacrylamide gel (e.g., 20%)

-

TBE buffer (Tris-borate-EDTA)

-

Gel loading dye

-

Staining agent (e.g., SYBR Gold)

-

Gel imaging system

Procedure:

-

Oligonucleotide Preparation: Prepare 10 µM solutions of the modified and unmodified oligonucleotides in the reaction buffer.

-

Enzyme Reaction:

-

Pre-incubate the oligonucleotide solutions at 37°C for 5 minutes.

-

Initiate the reaction by adding SVPD to a final concentration of, for example, 0.01 U/µL.

-

Incubate the reaction at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction and immediately mix with an equal volume of stop solution to quench the reaction.

-

-

Gel Electrophoresis:

-

Add gel loading dye to the quenched samples.

-

Load the samples onto the polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front reaches the bottom.

-

-

Visualization and Analysis:

-

Stain the gel with SYBR Gold for 30 minutes.

-

Visualize the gel using a gel imaging system.

-

Quantify the intensity of the full-length oligonucleotide band at each time point.

-

Calculate the percentage of intact oligonucleotide remaining over time and determine the half-life (t1/2).

-

In Vitro Gene Silencing Assay (Dual-Luciferase Reporter Assay)

This assay measures the ability of a 4'-Me-U modified siRNA to silence a target gene in cultured cells.[3][4][5]

Materials:

-

Mammalian cell line (e.g., HeLa or HEK293T)

-

Cell culture medium and supplements

-

Reporter plasmid containing the target gene sequence fused to a luciferase gene (e.g., firefly luciferase)

-

Control plasmid with a different luciferase (e.g., Renilla luciferase) for normalization

-

4'-Me-U modified and unmodified siRNAs targeting the luciferase gene

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-luciferase assay reagent kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

Co-transfection:

-

On the following day, co-transfect the cells with the reporter plasmid, the control plasmid, and the siRNA (modified or unmodified) using the transfection reagent according to the manufacturer's protocol.[3] Include a negative control siRNA with a scrambled sequence.

-

-

Incubation: Incubate the cells for 24-48 hours post-transfection.

-

Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase assay kit.[5]

-

Luciferase Activity Measurement:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the percentage of gene silencing for each siRNA by comparing the normalized luciferase activity to that of the negative control.

-

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: The RNA interference (RNAi) pathway for a 4'-Me-U modified siRNA.

Caption: Workflow for the snake venom phosphodiesterase (SVPD) nuclease stability assay.

Conclusion

The modification of oligonucleotides with 4'-methyluridine represents a promising strategy for enhancing their therapeutic properties. While comprehensive quantitative data is still being gathered by the scientific community, the available evidence from related 4'-modifications suggests that the 4'-Me-U modification is well-tolerated, can potentially increase nuclease resistance, and may improve biological activity when incorporated at strategic positions within the oligonucleotide sequence. The experimental protocols provided in this guide offer a robust framework for researchers to further investigate and characterize the specific properties of 4'-Me-U modified oligonucleotides, thereby contributing to the development of the next generation of nucleic acid-based therapeutics.

References

- 1. Effect of Sugar 2′,4′-Modifications on Gene Silencing Activity of siRNA Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effect of Sugar 2',4'-Modifications on Gene Silencing Activity of siRNA Duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. assaygenie.com [assaygenie.com]

- 5. A rapid and sensitive assay for quantification of siRNA efficiency and specificity - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper of RNA Synthesis: A Technical Guide to the TBDMS Protecting Group

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic RNA manufacturing, the success of constructing high-fidelity oligonucleotides hinges on the strategic use of protecting groups. Among these, the tert-butyldimethylsilyl (TBDMS) group has long been a cornerstone for the protection of the 2'-hydroxyl function of ribonucleosides. This technical guide provides an in-depth exploration of the role of the TBDMS protecting group in RNA synthesis, offering a comprehensive overview of its application, comparative performance data, and detailed experimental protocols.

The Critical Role of 2'-Hydroxyl Protection

The presence of the 2'-hydroxyl group in ribonucleosides, absent in their deoxyribonucleoside counterparts, presents a significant challenge in oligonucleotide synthesis. This reactive group must be temporarily masked or "protected" during the phosphoramidite (B1245037) coupling steps to prevent unwanted side reactions, such as chain branching and cleavage. The ideal protecting group must be stable throughout the numerous cycles of the synthesis process and yet be removable under conditions that do not compromise the integrity of the newly synthesized RNA strand.

The TBDMS group, an alkylsilyl protecting group, has been widely adopted for this purpose due to its robustness under the acidic and basic conditions of the standard solid-phase synthesis cycle.[1] Its removal is typically achieved through the use of fluoride (B91410) ions, providing an orthogonal deprotection strategy that does not interfere with other protecting groups used in the synthesis.[2]

Performance and Comparison with Alternatives

While TBDMS has been a workhorse in RNA synthesis, alternative protecting groups, such as triisopropylsilyloxymethyl (TOM), have emerged, offering certain advantages. The primary drawback of the TBDMS group is its steric bulk, which can impede the efficiency of the coupling reaction, particularly in the synthesis of long RNA oligonucleotides.[3][4] This can lead to lower stepwise yields and a reduced overall yield of the final full-length product.[3] In contrast, the TOM group, with its oxymethyl spacer, extends the bulky silyl (B83357) group further from the reaction center, resulting in reduced steric hindrance and consequently higher coupling efficiencies and shorter coupling times.[5][6][7]

Another consideration is the potential for 2' to 3' migration of the TBDMS group under basic conditions, which can lead to the formation of non-biological 2'-5' phosphodiester linkages.[7] The acetal (B89532) linkage of the TOM group prevents this migration.[7]

The following tables summarize the comparative performance of TBDMS and TOM protecting groups in RNA synthesis.

| Protecting Group | Average Stepwise Coupling Efficiency | Impact on Long Oligonucleotide Synthesis | Reference |

| TBDMS | ~97% - 99% | Lower overall yield due to cumulative effect of slightly lower coupling efficiency.[3] | [8][9] |

| TOM | Generally higher than TBDMS | Higher overall yield, making it more suitable for the synthesis of long RNA molecules.[3] | [3] |

| Feature | TBDMS | TOM | Reference |

| Steric Hindrance | Higher, can reduce coupling efficiency.[3][4] | Lower, leading to higher coupling efficiency.[6][7] | [3][4][6][7] |

| 2' to 3' Migration | Can occur under basic conditions.[7] | Prevented by the acetal linkage.[7] | [7] |

| Deprotection | Fluoride ion (e.g., TEA·3HF, TBAF).[2] | Fluoride ion (e.g., TBAF).[4] | [2][4] |

Experimental Protocols

The following are detailed methodologies for the key experimental stages involving the TBDMS protecting group in solid-phase RNA synthesis.

Solid-Phase RNA Synthesis Cycle with TBDMS-Protected Phosphoramidites

This protocol outlines a single cycle of nucleotide addition in an automated RNA synthesizer.

Materials:

-

TBDMS-protected RNA phosphoramidites (A, C, G, U)

-

Activator solution (e.g., 0.25 M 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)[3]

-

Oxidizing solution (e.g., Iodine/water/pyridine)

-

Capping solutions (Cap A and Cap B)

-

Deblocking solution (e.g., Dichloroacetic acid (DCA) in dichloromethane)[3]

-

Anhydrous acetonitrile (B52724)

Procedure:

-

Deblocking/Detritylation: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution to free the 5'-hydroxyl group for the coupling reaction.

-

Coupling: The TBDMS-protected phosphoramidite is activated by the activator solution and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. A typical coupling time is 6 minutes.[3]

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of deletion mutants in subsequent cycles.

-

Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using the oxidizing solution.

-

Washing: The solid support is thoroughly washed with anhydrous acetonitrile between each step to remove excess reagents and byproducts.

-

This cycle is repeated until the desired RNA sequence is assembled.

Deprotection of TBDMS-Protected RNA Oligonucleotides

The deprotection of the synthesized RNA is a two-step process to remove the various protecting groups.

Step 1: Cleavage from Solid Support and Removal of Base and Phosphate Protecting Groups

Materials:

-

Ammonium hydroxide/methylamine (AMA) solution (1:1 v/v)

-

Ethanol

Procedure:

-

The solid support containing the synthesized RNA is transferred to a sealed vial.

-

The AMA solution is added to the vial, and the mixture is incubated at 65°C for 15 minutes to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

The supernatant containing the partially deprotected RNA is collected.

Step 2: Removal of the 2'-O-TBDMS Protecting Groups

Materials:

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous[1]

-

Triethylamine (TEA)[1]

-

Triethylamine trihydrofluoride (TEA·3HF)[1]

Procedure:

-

The dried, partially deprotected RNA is dissolved in anhydrous DMSO.[1]

-

Triethylamine is added to the solution.[1]

-

Triethylamine trihydrofluoride is then added, and the mixture is heated at 65°C for 2.5 hours.[1]

-

The reaction is quenched, and the fully deprotected RNA is purified using methods such as HPLC or gel electrophoresis.[9]

Visualizing the Workflow

To better illustrate the processes described, the following diagrams outline the key workflows in RNA synthesis utilizing TBDMS protection.

Caption: Automated solid-phase RNA synthesis cycle.

Caption: Stepwise deprotection of synthetic RNA.

Conclusion

The tert-butyldimethylsilyl protecting group has been instrumental in the advancement of chemical RNA synthesis. While newer protecting groups like TOM may offer advantages in terms of coupling efficiency for long oligonucleotides, TBDMS remains a reliable and widely used option. A thorough understanding of its properties, comparative performance, and the associated experimental protocols is crucial for researchers and professionals in the field of nucleic acid chemistry and drug development to make informed decisions and achieve successful synthesis of high-quality RNA molecules.

References

- 1. glenresearch.com [glenresearch.com]

- 2. glenresearch.com [glenresearch.com]

- 3. glenresearch.com [glenresearch.com]

- 4. atdbio.com [atdbio.com]

- 5. benchchem.com [benchchem.com]

- 6. glenresearch.com [glenresearch.com]

- 7. glenresearch.com [glenresearch.com]

- 8. Synthesis of Nucleobase-Modified RNA Oligonucleotides by Post-Synthetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. kulturkaufhaus.de [kulturkaufhaus.de]

An In-depth Technical Guide to the DMTr Protecting Group in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 4,4'-dimethoxytrityl (DMTr or DMT) group is a cornerstone of modern solid-phase oligonucleotide synthesis, primarily utilized for the temporary protection of the 5'-hydroxyl group of nucleosides. Its widespread adoption is due to its stability under the basic and neutral conditions of the synthesis cycle and its rapid, quantitative removal under mild acidic conditions. This acid lability provides a convenient method for monitoring synthesis efficiency in real time.

The Solid-Phase Oligonucleotide Synthesis Cycle

Oligonucleotide synthesis is a cyclical process performed on a solid support, typically controlled-pore glass (CPG) or polystyrene.[1] Each cycle, which adds one nucleoside to the growing chain, consists of four primary chemical steps: deblocking (detritylation), coupling, capping, and oxidation.[2][3] The synthesis proceeds in the 3' to 5' direction.[2]

The Role and Mechanism of the DMTr Group

The DMTr group's primary function is to protect the reactive 5'-hydroxyl of the nucleoside phosphoramidite and the growing oligonucleotide chain. This prevents undesirable side reactions and self-polymerization.[4]

Step 1: Detritylation (Deblocking)

The synthesis cycle begins with the removal of the acid-labile DMTr group from the 5'-hydroxyl of the support-bound nucleoside.[4][5] This is typically achieved by treating the support with a mild acid, such as 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous non-polar solvent like dichloromethane (B109758) (DCM).[6]

The mechanism involves the protonation of one of the methoxy (B1213986) groups, leading to the cleavage of the C-O bond and the formation of a highly stable and intensely colored dimethoxytrityl carbocation (DMTr⁺).[4][5] This cation is bright orange and has a strong absorbance at approximately 495 nm, which is used to monitor the reaction progress and calculate the stepwise coupling efficiency.[4][5]

Step 2: Coupling

With the 5'-hydroxyl group deprotected, the next nucleoside is introduced as a phosphoramidite monomer. In the presence of an activator, such as 5-(ethylthio)-1H-tetrazole (ETT) or 1H-tetrazole, the phosphoramidite is activated for coupling.[5][] The free 5'-hydroxyl group of the support-bound chain attacks the activated phosphorus atom, forming an unstable phosphite (B83602) triester linkage.[][8] This reaction is highly efficient, typically exceeding 99%.[2]

Step 3: Capping

To prevent the formation of deletion mutations (n-1 sequences), any unreacted 5'-hydroxyl groups (~1%) are permanently blocked in the capping step.[3][8] This is achieved by acetylation using a mixture of acetic anhydride (B1165640) (Cap A) and N-methylimidazole (NMI) (Cap B).[4][6] This renders the unreacted chains inert to further coupling steps.[8]

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage by the acid used in the subsequent detritylation step.[8] Therefore, it is oxidized to a more stable pentavalent phosphotriester (P=O) linkage.[6][8] This is typically done using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[4][6]

Quantitative Data in Oligonucleotide Synthesis

The overall yield and purity of the final oligonucleotide product are critically dependent on the efficiency of each step in the synthesis cycle. The DMTr cation assay provides a reliable method for real-time monitoring of this efficiency.

| Parameter | Typical Value | Significance | Reference |

| Stepwise Coupling Efficiency | > 99% | Crucial for the yield of full-length product, especially for long oligonucleotides. | [2] |

| Overall Yield (Theoretical) | (Coupling Eff.)^(n-1) | A 30-mer synthesized with 99% efficiency has a theoretical max yield of 75%. | [9] |

| DMTr Cation Absorbance Max | 495-498 nm | Wavelength used for spectrophotometric monitoring of coupling efficiency. | [4][10] |

| Depurination Risk | Low with DCA | Stronger acids like TCA can cause some depurination (loss of A or G bases). | [11] |

Experimental Protocols

The following are generalized protocols for the key steps in a standard automated oligonucleotide synthesis cycle. Concentrations and times may be optimized based on the synthesizer and specific sequence.

Protocol 1: DMTr Detritylation & Monitoring

-

Objective: To remove the 5'-DMTr group and quantify the yield.

-

Reagents:

-

Procedure:

-

Wash the synthesis column with ACN to remove residual moisture.

-

Deliver the deblocking solution to the column and allow it to react for 50-60 seconds.[4]

-

Collect the effluent containing the orange DMTr⁺ cation.

-

Wash the column thoroughly with ACN to remove all traces of acid.[12]

-

Measure the absorbance of the collected effluent at ~495 nm.

-

Calculate the stepwise yield based on the absorbance relative to the previous cycle.

-

Protocol 2: Coupling

-

Objective: To add the next nucleoside to the growing chain.

-

Reagents:

-

Procedure:

-

Simultaneously deliver the phosphoramidite monomer and activator solution to the synthesis column.

-

Allow the coupling reaction to proceed for approximately 30-60 seconds.[6]

-

Wash the column with ACN to remove excess reagents.

-

Protocol 3: Capping

-

Objective: To block unreacted 5'-hydroxyl groups.

-

Reagents:

-

Procedure:

-

Deliver Cap A and Cap B to the column.

-

Allow the acetylation reaction to proceed for 30 seconds.[4]

-

Wash the column with ACN.

-

Protocol 4: Oxidation

-

Objective: To stabilize the newly formed phosphite triester linkage.

-

Reagents:

-

Procedure:

-

Deliver the oxidizer solution to the column.

-

Allow the oxidation to proceed for 45 seconds.[4]

-

Wash the column with ACN. The cycle is now complete and the next detritylation can begin.

-

Final Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide is cleaved from the solid support and all remaining protecting groups (on the bases and the phosphate (B84403) backbone) are removed.[14] This is typically done by incubation with concentrated ammonium (B1175870) hydroxide (B78521) at an elevated temperature (e.g., 55°C for 5 hours).[8][15] The final 5'-DMTr group can be removed during synthesis ("DMT-OFF") or left on ("DMT-ON") to aid in purification by reversed-phase HPLC, after which it is removed with an acid treatment (e.g., 80% acetic acid).[6][16]

References

- 1. researchgate.net [researchgate.net]

- 2. idtdna.com [idtdna.com]

- 3. twistbioscience.com [twistbioscience.com]

- 4. atdbio.com [atdbio.com]

- 5. DNA Oligonucleotide Synthesis [sigmaaldrich.com]

- 6. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 8. biotage.com [biotage.com]

- 9. trilinkbiotech.com [trilinkbiotech.com]

- 10. WO1994000471A1 - Trityl monitor for automated polynucleotide synthesis - Google Patents [patents.google.com]

- 11. glenresearch.com [glenresearch.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Mild Detritylation of Nucleic Acid Hydroxyl Groups by Warming-up - PMC [pmc.ncbi.nlm.nih.gov]

- 14. blog.biosearchtech.com [blog.biosearchtech.com]

- 15. glenresearch.com [glenresearch.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

The Core of Oligonucleotide Synthesis: A Technical Guide to Cyanoethyl Phosphoramidite Chemistry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of cyanoethyl phosphoramidite (B1245037) chemistry, the gold standard for the chemical synthesis of oligonucleotides. We will delve into the fundamental reaction cycle, explore the critical reagents and their roles, present detailed experimental protocols, and offer quantitative data to enable a thorough understanding of this essential technology.

The Phosphoramidite Synthesis Cycle: A Four-Step Process

The chemical synthesis of oligonucleotides using phosphoramidite chemistry is a cyclical process performed on a solid support, typically controlled pore glass (CPG). The synthesis proceeds in the 3' to 5' direction, adding one nucleotide per cycle.[1][2] Each cycle consists of four key steps: deblocking (detritylation), coupling, capping, and oxidation.[3][4]

Deblocking (Detritylation)

The synthesis begins with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl of the nucleoside attached to the solid support.[1][2] This is typically achieved by treatment with a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous solvent like dichloromethane (B109758) (DCM).[5][6] The removal of the DMT group yields a free 5'-hydroxyl group, which is the reactive site for the subsequent coupling reaction. The released DMT cation is brightly colored, and its absorbance can be measured to monitor the efficiency of each coupling step.[7]

Coupling

In the coupling step, the next nucleoside phosphoramidite is activated and added to the growing oligonucleotide chain. The phosphoramidite monomer, dissolved in an anhydrous solvent like acetonitrile (B52724), is activated by a weak acid catalyst, such as 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (B129182) (DCI).[2][6][8] The activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage.[2][] This reaction is highly efficient, with coupling efficiencies typically exceeding 99%.[4]

Capping

To prevent the elongation of unreacted chains (failure sequences) in subsequent cycles, a capping step is introduced. Any unreacted 5'-hydroxyl groups are acetylated, rendering them unreactive.[1][10] This is typically achieved using a mixture of acetic anhydride (B1165640) and a catalyst, such as N-methylimidazole (NMI).[2] This step is crucial for the purity of the final oligonucleotide product.

Oxidation

The newly formed phosphite triester linkage is unstable and susceptible to cleavage under acidic conditions. Therefore, it is oxidized to a more stable pentavalent phosphate (B84403) triester.[1] This is typically accomplished using a solution of iodine in a mixture of tetrahydrofuran (B95107) (THF), pyridine, and water.[5][8] The resulting phosphate triester is protected by the β-cyanoethyl group, which remains throughout the synthesis.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Quantitative Data and Reagents

The efficiency and fidelity of oligonucleotide synthesis are highly dependent on the precise control of reaction conditions and the quality of the reagents used. The following tables summarize key quantitative data for the reagents and conditions typically employed in each step of the synthesis cycle.

Table 1: Reagents and Typical Conditions for the Phosphoramidite Synthesis Cycle

| Step | Reagent | Typical Concentration | Solvent | Typical Duration |

| Deblocking | 3% Trichloroacetic Acid (TCA) or 3% Dichloroacetic Acid (DCA) | 3% (w/v) | Dichloromethane (DCM) | 60 - 180 seconds |

| Coupling | Nucleoside Phosphoramidite | 0.05 - 0.1 M | Acetonitrile | 30 - 600 seconds |

| Activator (e.g., ETT, DCI) | 0.25 - 0.5 M | Acetonitrile | 30 - 600 seconds | |

| Capping | Capping Reagent A (Acetic Anhydride/Lutidine/THF) | Varies by manufacturer | Tetrahydrofuran (THF) | 20 - 60 seconds |

| Capping Reagent B (N-Methylimidazole/THF) | Varies by manufacturer | Tetrahydrofuran (THF) | 20 - 60 seconds | |

| Oxidation | Iodine | 0.02 - 0.1 M | THF/Pyridine/Water | 30 - 60 seconds |

Table 2: Common Protecting Groups in Phosphoramidite Chemistry

| Moiety | Protecting Group | Abbreviation | Removal Conditions |

| 5'-Hydroxyl | 4,4'-Dimethoxytrityl | DMT | Acidic (e.g., TCA, DCA) |

| Phosphate | 2-Cyanoethyl | CE | Basic (e.g., Ammonium (B1175870) Hydroxide (B78521), AMA) |

| Adenine (N6) | Benzoyl | Bz | Basic (e.g., Ammonium Hydroxide, AMA) |

| Cytosine (N4) | Benzoyl or Acetyl | Bz or Ac | Basic (e.g., Ammonium Hydroxide, AMA) |

| Guanine (N2) | Isobutyryl or Dimethylformamidine | iBu or dmf | Basic (e.g., Ammonium Hydroxide, AMA) |

Experimental Protocols

The following are generalized protocols for solid-phase oligonucleotide synthesis using an automated synthesizer. Specific parameters may vary depending on the instrument and the scale of the synthesis.

Reagent Preparation

-

Phosphoramidite Solutions (0.1 M): Dissolve the required amount of phosphoramidite in anhydrous acetonitrile to achieve a final concentration of 0.1 M. Ensure the solvent has a low water content (<30 ppm).

-

Activator Solution (0.25 M ETT): Dissolve 5-(ethylthio)-1H-tetrazole in anhydrous acetonitrile to a final concentration of 0.25 M.

-

Deblocking Solution (3% TCA): Prepare a 3% (w/v) solution of trichloroacetic acid in dichloromethane.

-

Capping Solutions: Prepare Capping A (acetic anhydride/lutidine/THF) and Capping B (N-methylimidazole/THF) according to the synthesizer manufacturer's recommendations.

-

Oxidizer Solution (0.02 M Iodine): Prepare a solution of 0.02 M iodine in a mixture of THF/pyridine/water (e.g., 70:20:10 v/v/v).

Automated Solid-Phase Synthesis Cycle

-

Initiation: The synthesis begins with the first nucleoside pre-attached to the solid support (CPG) in a synthesis column.

-

Deblocking: The Deblocking Solution is passed through the column to remove the 5'-DMT group. The column is then washed with acetonitrile.

-

Coupling: The appropriate Phosphoramidite Solution and Activator Solution are mixed and delivered to the column to react with the free 5'-hydroxyl group. The column is then washed with acetonitrile.

-

Capping: The Capping Solutions are delivered to the column to acetylate any unreacted 5'-hydroxyl groups. The column is then washed with acetonitrile.

-

Oxidation: The Oxidizer Solution is passed through the column to convert the phosphite triester to a stable phosphate triester. The column is then washed with acetonitrile.

-

Iteration: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.

Cleavage and Deprotection

Following the completion of the synthesis, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.

Table 3: Comparison of Deprotection Methods

| Method | Reagent | Temperature (°C) | Duration | Notes |

| Standard Ammonium Hydroxide | Concentrated Ammonium Hydroxide | 55 | 8 - 16 hours | Traditional method. |

| AMA (Ammonium Hydroxide/Methylamine) | 1:1 (v/v) mixture of aqueous NH4OH and aqueous methylamine (B109427) | 65 | 5 - 10 minutes | Significantly faster; requires acetyl-protected dC (Ac-dC) to prevent transamination.[11][12][13] |

| UltraMILD | 0.05 M Potassium Carbonate in Methanol | Room Temperature | 4 hours | Used for sensitive modifications; requires specific protecting groups (e.g., Pac-dA, iPr-Pac-dG, Ac-dC). |

Protocol for AMA Deprotection:

-

Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.

-

Add a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine (AMA).

-

Heat the vial at 65°C for 10 minutes.[11]

-

Cool the vial to room temperature.

-

Transfer the solution to a new tube, leaving the solid support behind.

-

Evaporate the solvent to yield the deprotected oligonucleotide.

Visualizing the Chemistry: Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key processes in cyanoethyl phosphoramidite chemistry.

References

- 1. lifesciences.danaher.com [lifesciences.danaher.com]

- 2. DNA寡核苷酸合成 [sigmaaldrich.com]

- 3. scribd.com [scribd.com]

- 4. twistbioscience.com [twistbioscience.com]

- 5. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 6. High throughput parallel synthesis of oligonucleotides with 1536 channel synthesizer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cphi-online.com [cphi-online.com]

- 10. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glenresearch.com [glenresearch.com]

- 12. glenresearch.com [glenresearch.com]

- 13. glenresearch.com [glenresearch.com]

The Role of Modified Uridine in Revolutionizing RNA Therapeutics: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of messenger RNA (mRNA) therapeutics has marked a paradigm shift in modern medicine, with applications spanning from infectious disease vaccines to protein replacement therapies and gene editing. A cornerstone of this revolution lies in the strategic use of modified nucleosides, particularly modified uridine (B1682114), to enhance the efficacy and safety of synthetic mRNA. This technical guide provides a comprehensive overview of the applications of modified uridine in RNA therapeutics, detailing the underlying mechanisms, experimental validation, and the preclinical development workflow.

Enhancing Stability and Translational Efficiency

Unmodified, in vitro-transcribed (IVT) mRNA is inherently unstable and prone to rapid degradation by cellular ribonucleases. Furthermore, its introduction into cells can trigger innate immune responses that suppress protein translation. Chemical modification of the uridine base within the mRNA sequence has emerged as a critical strategy to overcome these limitations.

Pseudouridine (B1679824) (Ψ) and its derivative, N1-methylpseudouridine (m1Ψ), are the most extensively studied and utilized uridine modifications in therapeutic mRNA. These modifications, naturally found in various cellular RNAs, fundamentally alter the biophysical and biological properties of the mRNA molecule.

The incorporation of Ψ and particularly m1Ψ into an mRNA sequence enhances its stability. This is attributed to improved base stacking and the formation of a more rigid RNA backbone, which renders the molecule less susceptible to enzymatic degradation.[1] This increased stability translates to a longer intracellular half-life, providing a sustained template for protein production.

Moreover, uridine modifications significantly boost the translational capacity of mRNA. By replacing uridine with m1Ψ, the resulting mRNA can evade recognition by pattern recognition receptors (PRRs) that would otherwise initiate a shutdown of protein synthesis.[2] Studies have shown that m1Ψ-modified mRNA can lead to a substantial increase in protein expression, in some cases up to 10-fold or more, compared to its unmodified counterpart.[1]

Mitigating Innate Immunogenicity

A major hurdle in the therapeutic application of exogenous mRNA is its potential to activate the innate immune system. Evasion of this immune surveillance is paramount for achieving robust and sustained protein expression. Modified uridines play a pivotal role in rendering synthetic mRNA "stealth" to the cellular immune sensors.

The innate immune system recognizes foreign RNA through pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) located in endosomes (TLR3, TLR7, and TLR8) and RIG-I-like receptors (RLRs) in the cytoplasm.[3][] Unmodified single-stranded RNA, particularly with exposed uridine residues, is a potent activator of these pathways, leading to the production of type I interferons and other pro-inflammatory cytokines. This not only results in the degradation of the mRNA but can also cause adverse inflammatory side effects.

The substitution of uridine with pseudouridine or N1-methylpseudouridine alters the conformation of the RNA molecule, thereby reducing its ability to bind to and activate these immune sensors.[2][] This immune-evasive property is a key factor in the success of mRNA vaccines and therapeutics, allowing for the safe administration of higher doses and leading to more efficient and prolonged protein production.

Signaling Pathways of Innate RNA Recognition

To understand how modified uridines prevent immune activation, it is crucial to visualize the signaling cascades initiated by unmodified RNA.

Quantitative Impact of Uridine Modifications

The benefits of incorporating modified uridines into mRNA are not merely qualitative. Numerous studies have quantified the significant improvements in protein expression and the reduction in immunogenicity. The following tables summarize key quantitative data from representative studies.

| Modification | Fold Increase in Protein Expression (vs. Unmodified) | Cell Type / Model | Reference |

| Pseudouridine (Ψ) | 2 - 10 | Cultured cells, Mice | [2] |

| N1-methylpseudouridine (m1Ψ) | 10 - 100+ | Cultured cells, Mice | [1] |

| 5-methoxyuridine (5moU) | ~80 (in specific contexts) | Cultured cells |

Table 1: Enhancement of Protein Expression by Modified Uridines.

| Modification | Reduction in Cytokine Induction (vs. Unmodified) | Cytokine(s) | Cell Type / Model | Reference |

| Pseudouridine (Ψ) | Significant reduction | IFN-α, TNF-α | Human PBMCs | [2] |

| N1-methylpseudouridine (m1Ψ) | Drastic reduction (near baseline) | IFN-α, TNF-α, IL-6 | Human PBMCs, Mice | [1] |

| 5-methylcytidine (5mC) + Pseudouridine (Ψ) | Significant reduction | IFN-α | Dendritic cells |

Table 2: Reduction of Innate Immune Stimulation by Modified Uridines.

Experimental Protocols

The development and validation of modified mRNA therapeutics rely on a suite of well-defined experimental protocols. This section provides detailed methodologies for the key experiments involved in this process.

In Vitro Transcription of Modified mRNA

This protocol describes the synthesis of mRNA incorporating N1-methylpseudouridine.

Materials:

-

Linearized plasmid DNA template containing a T7 promoter and the gene of interest.

-

T7 RNA Polymerase

-

10x Transcription Buffer

-

ATP, GTP, CTP solutions (100 mM)

-

N1-methylpseudouridine-5'-triphosphate (m1ΨTP) solution (100 mM)

-

RNase Inhibitor

-

DNase I

-

Nuclease-free water

-

RNA purification kit

Procedure:

-

Thaw all reagents on ice and keep them on ice.

-

Assemble the transcription reaction at room temperature in the following order:

-

Nuclease-free water to a final volume of 50 µL

-

10x Transcription Buffer: 5 µL

-

ATP, GTP, CTP (100 mM each): 2 µL each

-

m1ΨTP (100 mM): 2 µL

-

Linearized DNA template (1 µg/µL): 1 µL

-

RNase Inhibitor: 1 µL

-

T7 RNA Polymerase: 2 µL

-

-

Mix gently by pipetting and incubate at 37°C for 2-4 hours.

-

To remove the DNA template, add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

-

Purify the mRNA using an RNA purification kit according to the manufacturer's instructions.

-

Elute the mRNA in nuclease-free water.

-

Quantify the mRNA concentration using a spectrophotometer and assess its integrity via gel electrophoresis.

Cell-Based Protein Expression Assay (Luciferase Reporter)

This protocol details the measurement of protein expression from modified mRNA using a luciferase reporter system in cultured cells.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Modified luciferase-encoding mRNA

-

Lipid-based transfection reagent

-

Opti-MEM or other serum-free medium

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density that will result in 70-90% confluency at the time of transfection.

-

On the day of transfection, prepare the mRNA-lipid complexes. For each well, dilute the modified luciferase mRNA and the transfection reagent separately in serum-free medium according to the manufacturer's protocol.

-

Combine the diluted mRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.

-

Add the mRNA-lipid complexes to the cells.

-

Incubate the cells at 37°C in a CO2 incubator for the desired time points (e.g., 6, 24, 48 hours).

-

At each time point, lyse the cells and measure luciferase activity using a Luciferase Assay System and a luminometer according to the manufacturer's instructions.

-

Normalize luciferase activity to total protein concentration if necessary.

In Vitro Assessment of Innate Immune Response

This protocol describes how to measure the induction of pro-inflammatory cytokines in response to modified mRNA using human peripheral blood mononuclear cells (PBMCs).

Materials:

-

Human PBMCs isolated from healthy donors

-

Complete RPMI medium

-

Modified and unmodified control mRNA

-

Lipid-based transfection reagent

-

ELISA kits for human TNF-α and IFN-α

-

RNA extraction kit and reagents for qRT-PCR (optional)

Procedure:

-

Plate freshly isolated human PBMCs in a 96-well plate at a density of 1 x 10^6 cells/well in complete RPMI medium.

-

Prepare mRNA-lipid complexes with modified and unmodified control mRNA as described in the protein expression assay protocol.

-

Add the complexes to the PBMCs and incubate at 37°C in a CO2 incubator for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Measure the concentration of TNF-α and IFN-α in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

(Optional) Lyse the cells to extract total RNA. Perform qRT-PCR to measure the expression levels of immune-related genes (e.g., IFNB1, TNFA, IL6).

Preclinical Development Workflow

The development of a modified mRNA therapeutic follows a structured preclinical workflow, from initial design to in vivo validation.

This workflow begins with the computational design of the mRNA sequence, including codon optimization and the selection of untranslated regions (UTRs) to maximize protein expression. A DNA template is then synthesized and used for in vitro transcription with modified nucleoside triphosphates. The resulting mRNA is purified and subjected to rigorous quality control.

The functionality and safety of the modified mRNA are first assessed in vitro. Protein expression is quantified in relevant cell lines, and the potential for an innate immune response is evaluated using primary immune cells. Promising candidates are then formulated, typically within lipid nanoparticles (LNPs), to protect the mRNA and facilitate its delivery in vivo.

The final stage of preclinical development involves comprehensive studies in animal models to evaluate the pharmacokinetics, biodistribution, efficacy, and safety of the formulated mRNA therapeutic. The data from these studies inform further optimization of both the mRNA sequence and the delivery vehicle, paving the way for clinical development.

Conclusion

The incorporation of modified uridines, particularly N1-methylpseudouridine, has been instrumental in unlocking the therapeutic potential of mRNA. By enhancing stability, increasing translational efficiency, and mitigating innate immunogenicity, these modifications have enabled the development of a new class of potent and versatile medicines. The in-depth understanding of the underlying mechanisms, coupled with robust experimental validation and a structured development workflow, will continue to drive innovation in the field of RNA therapeutics, promising new treatments for a wide range of diseases.

References

The Impact of 2'-O-Methyluridine on RNA Duplex Stability: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modification of ribonucleic acids (RNAs) is a critical aspect of molecular biology and drug development. Among the various chemical modifications, 2'-O-methylation, the addition of a methyl group to the 2'-hydroxyl of the ribose sugar, is a prevalent and significant modification found in nature. This modification plays a crucial role in the stabilization of RNA structures, offering enhanced resistance to nuclease degradation and improved hybridization properties. Understanding the thermodynamic effects of 2'-O-methylation, specifically the incorporation of 2'-O-methyluridine, is paramount for the rational design of RNA-based therapeutics, such as antisense oligonucleotides and siRNAs. This technical guide provides an in-depth analysis of the effects of 2'-O-methyluridine on RNA duplex stability, supported by quantitative thermodynamic data and detailed experimental protocols.

The Stabilizing Effect of 2'-O-Methylation

The increased thermodynamic stability of RNA duplexes containing 2'-O-methylated nucleotides is primarily attributed to the conformational pre-organization of the ribose sugar. The 2'-O-methyl group favors the C3'-endo sugar pucker, which is the characteristic conformation of nucleotides within an A-form RNA helix.[1] This pre-organization reduces the entropic penalty associated with the transition from a flexible single-stranded RNA to a more rigid double-stranded duplex, thereby leading to a more stable structure.[2] This inherent stability also contributes to increased resistance against nuclease-mediated degradation.[3]

Quantitative Thermodynamic Analysis

The stability of an RNA duplex can be quantified by its thermodynamic parameters: the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), as well as its melting temperature (T_m_). The melting temperature is the temperature at which half of the duplex molecules dissociate into single strands. A higher T_m_ indicates a more stable duplex.

The following table summarizes the thermodynamic parameters for an unmodified RNA duplex and a corresponding duplex containing 2'-O-methyluridine modifications, as determined by UV melting experiments.

| Duplex Sequence | Modification | T_m_ (°C) | ΔH° (kcal/mol) | ΔS° (cal/mol·K) | ΔG°37 (kcal/mol) |

| 5'-GGCCUUUUGGCC-3' | Unmodified | 63.8 | -90.3 | -250.2 | -16.5 |

| 5'-GGCC(U_m_)UUU(U_m_)GGCC-3' | 2'-O-Methyluridine | 68.2 | -93.6 | -258.1 | -17.0 |

Data is hypothetical and serves as a representative example based on published literature. Actual values are sequence and condition-dependent.

As the data illustrates, the incorporation of 2'-O-methyluridine leads to an increase in the melting temperature (T_m_) and a more favorable Gibbs free energy (ΔG°37) of duplex formation, confirming the stabilizing effect of the modification.

Experimental Protocols

A thorough understanding of the experimental methodologies used to derive these thermodynamic and structural data is essential for researchers in the field. The following sections detail the protocols for the key experiments.

UV Thermal Denaturation (Melting) Analysis

This is the primary technique used to determine the thermodynamic parameters of RNA duplex formation.

Objective: To measure the change in UV absorbance of an RNA duplex solution as a function of temperature to determine its melting temperature (T_m_) and other thermodynamic properties.

Methodology:

-

Sample Preparation:

-

Synthesize and purify the unmodified and 2'-O-methyluridine-containing RNA oligonucleotides using standard phosphoramidite (B1245037) chemistry.

-

Quantify the concentration of each RNA strand by measuring the UV absorbance at 260 nm at a high temperature (e.g., 85°C) where the RNA is single-stranded.

-

Prepare duplex samples by mixing equimolar amounts of the complementary strands in a buffer solution (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).[4]

-

-

Annealing:

-

UV Melting:

-

Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

-

Measure the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1.0°C/min).[4]

-

The increase in absorbance upon duplex dissociation is known as the hyperchromic effect.

-

-

Data Analysis:

-

Plot the absorbance versus temperature to obtain a melting curve.

-

The melting temperature (T_m_) is the temperature at the midpoint of the transition, which can be determined from the first derivative of the melting curve.

-

Thermodynamic parameters (ΔH° and ΔS°) can be derived from van't Hoff analysis of melting curves obtained at different RNA concentrations. The Gibbs free energy (ΔG°) at a specific temperature (e.g., 37°C) is then calculated using the equation: ΔG° = ΔH° - TΔS°.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to characterize the overall conformation of the RNA duplex.

Objective: To obtain the circular dichroism spectrum of the RNA duplex to confirm its A-form helical structure.

Methodology:

-

Sample Preparation:

-

Prepare the RNA duplex sample as described for UV melting analysis, typically at a concentration of around 5 µM.[5]

-

-

Data Acquisition:

-

Use a CD spectropolarimeter.

-

Record the CD spectrum from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).[5]

-

A buffer blank spectrum should be recorded and subtracted from the sample spectrum.

-

-

Data Analysis:

-

An A-form RNA duplex typically shows a positive peak around 260-270 nm, a negative peak around 210 nm, and a crossover near 240 nm.

-

The spectrum of the 2'-O-methylated duplex is compared to the unmodified duplex to assess any conformational changes. Generally, single 2'-O-methyl modifications do not significantly alter the overall A-form geometry of the RNA duplex.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information about the RNA duplex in solution.

Objective: To determine the three-dimensional structure of the RNA duplex and to probe the local environment of the 2'-O-methyl modification.

Methodology:

-

Sample Preparation:

-

For detailed structural studies, isotopically labeled (¹³C, ¹⁵N) RNA samples are often required, which can be produced by in vitro transcription.

-

The RNA is purified, and the sample is prepared in an appropriate NMR buffer.

-

-

Data Acquisition:

-

A variety of 2D NMR experiments are performed, such as NOESY (Nuclear Overhauser Effect Spectroscopy) to measure proton-proton distances and COSY (Correlation Spectroscopy) to identify scalar-coupled protons.

-

-

Data Analysis:

-

The NMR data is used to assign the resonances of the RNA protons.

-

Distance and dihedral angle restraints are derived from the NMR data and used in computational modeling to generate a high-resolution 3D structure of the RNA duplex.

-

The structure of the 2'-O-methylated duplex can reveal details about the sugar pucker and the orientation of the methyl group within the minor groove.

-

Visualizations

Workflow for Thermodynamic Analysis of Modified RNA Duplexes

References

- 1. 2′-O-methylation (Nm) in RNA: progress, challenges, and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states - PMC [pmc.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. Linear Relationship between Deformability and Thermal Stability of 2′-O-Modified RNA Hetero Duplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to A-form RNA with 4'-C-Methyluridine (4'-Me-U) Modifications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of A-form RNA, the impact of modifications at the 4'-position of the ribose sugar, with a specific focus on the projected characteristics of 4'-C-methyluridine (4'-Me-U). Due to a scarcity of direct experimental data on 4'-Me-U in publicly available literature, this document extrapolates findings from closely related 4'-C-modified analogues to predict its behavior. This guide covers the synthesis, biophysical properties, and analytical methodologies relevant to the study of these modified RNAs, making it a valuable resource for researchers in therapeutics and RNA biology.

Introduction to A-form RNA and 4'-C Modifications

Ribonucleic acid (RNA) predominantly adopts an A-form helical structure, which is characterized by a right-handed double helix with a deep, narrow major groove and a wide, shallow minor groove. The ribose sugar in A-form RNA typically assumes a C3'-endo conformation. This conformation is crucial for the overall structure and function of many RNAs, including double-stranded RNA (dsRNA), and it influences interactions with proteins and other molecules.

Chemical modifications of RNA are a key area of research for therapeutic applications, such as small interfering RNAs (siRNAs) and antisense oligonucleotides. Modifications to the ribose sugar, particularly at the 2' and 4' positions, can significantly alter the properties of RNA, including its stability, nuclease resistance, and binding affinity. Modifications at the 4'-C position are of particular interest as they can lock the sugar pucker into a specific conformation, thereby influencing the helical structure and stability of the RNA duplex. While various 4'-C modifications have been explored, this guide will focus on the implications of a 4'-methyl group on uridine (B1682114) (4'-Me-U).

Synthesis of 4'-C-Modified RNA

The synthesis of RNA oligonucleotides containing 4'-C-modifications is typically achieved through solid-phase phosphoramidite (B1245037) chemistry. This method requires the chemical synthesis of the modified nucleoside phosphoramidite building block, which is then incorporated into the growing RNA chain.

General Workflow for 4'-C-Modified Phosphoramidite Synthesis

The synthesis of a 4'-C-modified phosphoramidite, such as 4'-Me-U, involves a multi-step chemical synthesis starting from a commercially available nucleoside. The general workflow is outlined below.

Caption: General workflow for the synthesis of a 4'-C-modified phosphoramidite.

Biophysical Properties of 4'-C-Modified RNA

The introduction of a modification at the 4'-C position of the ribose sugar can have profound effects on the biophysical properties of the RNA duplex. These effects are primarily due to the influence of the modification on the sugar pucker conformation and the resulting changes in the helical structure.

Impact on Thermal Stability

The thermal stability of an RNA duplex, often measured as the melting temperature (Tm), is a critical parameter for its biological function. Modifications at the 4'-C position have been shown to have varied effects on Tm. For instance, some 4'-C modifications can enhance thermal stability by pre-organizing the sugar into the C3'-endo conformation, which is favorable for A-form RNA. However, other modifications can lead to steric hindrance and destabilize the duplex.

Below is a summary of the reported changes in thermal stability for RNA duplexes containing 4'-C modifications analogous to 4'-Me-U.

| Modification | RNA Duplex Sequence (5' to 3') | Tm (°C) Unmodified | Tm (°C) Modified | ΔTm (°C) per modification | Reference |

| 4'-C-Acetamidomethyl-2'-O-methoxyethyl-U | GCGUACU ACGC | 58.5 | 62.1 | +3.6 | [1] |

| 4'-C-Aminoethoxy-2'-O-methyl-U | GCGUACU ACGC | 55.4 | 56.8 | +1.4 | [2] |

| 4'-C-Aminopropyl-2'-O-methyl-U | GCGUACU ACGC | 55.4 | 50.8 | -4.6 | [2] |

Based on the trends observed with other small 4'-C modifications, it is plausible that a 4'-methyl group on uridine would have a modest effect on thermal stability, potentially a slight increase or decrease depending on the specific sequence context and interactions within the duplex.

Nuclease Resistance

A key advantage of many RNA modifications is the enhancement of resistance to nuclease degradation, which is crucial for the in vivo stability of RNA therapeutics. Modifications at the 4'-C position have been shown to confer significant nuclease resistance.[1][2] This is attributed to the altered sugar conformation, which can hinder the binding and catalytic activity of nucleases. It is highly probable that the introduction of a 4'-methyl group would similarly enhance the stability of RNA against nucleolytic cleavage.

Sugar Pucker Conformation

The conformation of the ribose sugar is a defining feature of nucleic acid structure. A-form RNA prefers a C3'-endo (North) conformation, while B-form DNA favors a C2'-endo (South) conformation.[3] Modifications at the 4'-C position can strongly influence this equilibrium. For example, the 4'-C-acetamidomethyl-2'-O-methoxyethyl modification has been shown to favor the C3'-endo conformation.[1] A 4'-methyl group, being a small alkyl group, is expected to sterically favor the C3'-endo pucker, thereby stabilizing the A-form helical structure of the RNA duplex.

Experimental Protocols for Analysis

A thorough understanding of the effects of 4'-Me-U modifications requires detailed biophysical characterization. The following are key experimental protocols used to analyze modified RNA.

General Workflow for Biophysical Analysis

Caption: Workflow for the biophysical characterization of 4'-Me-U modified RNA.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method to probe the secondary structure of RNA. The A-form helix of RNA has a characteristic CD spectrum with a positive peak around 260-270 nm and a negative peak around 210 nm.[4]

Protocol:

-

Dissolve the purified RNA oligonucleotide in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

-

Anneal the RNA duplex by heating to 95°C for 5 minutes, followed by slow cooling to room temperature.

-

Record the CD spectrum from 320 nm to 200 nm at a controlled temperature (e.g., 25°C) using a quartz cuvette with a 1 cm path length.

-

Compare the spectrum of the 4'-Me-U modified RNA to that of the unmodified control to assess any changes in the overall helical conformation. A spectrum consistent with A-form RNA is expected.

UV Thermal Denaturation

This technique is used to determine the melting temperature (Tm) of the RNA duplex, providing a measure of its thermal stability.

Protocol:

-

Prepare the RNA duplex in a buffered solution as described for CD spectroscopy.

-

Place the sample in a spectrophotometer equipped with a temperature controller.

-

Monitor the absorbance at 260 nm as the temperature is increased from a low temperature (e.g., 20°C) to a high temperature (e.g., 90°C) at a controlled rate (e.g., 0.5°C/min).

-

The Tm is determined as the temperature at which 50% of the duplex is denatured, which corresponds to the midpoint of the melting curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information, including details about sugar pucker, base pairing, and stacking interactions.[5][6]

Protocol:

-

Prepare a highly concentrated and pure sample of the 13C/15N-labeled RNA duplex in a suitable NMR buffer.

-

Acquire a series of 1D and 2D NMR spectra (e.g., 1H-1H NOESY, TOCSY, 1H-13C HSQC, 1H-15N HSQC).

-

Assign the resonances of the protons and carbons in the RNA.

-

Analyze the NOE (Nuclear Overhauser Effect) cross-peaks to determine inter-proton distances, which are used as restraints for structure calculation.

-

Analyze scalar coupling constants (e.g., 3JH1'-H2') to determine the sugar pucker conformation of each nucleotide. A small coupling constant is indicative of a C3'-endo pucker.

Nuclease Stability Assay

This assay measures the resistance of the modified RNA to degradation by nucleases present in serum or cell lysates.

Protocol:

-

Incubate the 5'-radiolabeled RNA oligonucleotide (both modified and unmodified) in a solution containing serum (e.g., 50% fetal bovine serum) or a cell extract at 37°C.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quench the reaction and analyze the samples by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Visualize the RNA bands by autoradiography and quantify the amount of full-length RNA remaining at each time point to determine the degradation rate.

Conclusion and Future Directions

The incorporation of a 4'-C-methyluridine modification into A-form RNA is predicted to have a significant impact on its properties, drawing from evidence from analogous 4'-C modifications. It is expected that 4'-Me-U will favor a C3'-endo sugar pucker, thereby stabilizing the A-form helix, and will likely enhance nuclease resistance. The effect on thermal stability may be modest and context-dependent.

For drug development professionals, 4'-C modifications represent a promising avenue for improving the pharmacokinetic and pharmacodynamic properties of RNA-based therapeutics. The anticipated increase in stability and potential for maintaining or improving binding affinity make 4'-Me-U an attractive candidate for inclusion in siRNA and antisense oligonucleotide designs.

Further research is required to directly elucidate the properties of 4'-Me-U modified RNA. The synthesis of the 4'-Me-U phosphoramidite and its incorporation into various RNA sequences, followed by rigorous biophysical and structural analysis using the techniques outlined in this guide, will be essential to fully understand its potential in therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. glenresearch.com [glenresearch.com]

- 4. creative-biostructure.com [creative-biostructure.com]

- 5. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RNA Structure Determination by NMR | Springer Nature Experiments [experiments.springernature.com]

Technical Guide: DMTr-4'-Me-U-CED-TBDMS Phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 5'-O-Dimethoxytrityl-4'-C-methyl-uridine-3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (B1245037), with a tert-butyldimethylsilyl protecting group presumed at the 2'-O-position (DMTr-4'-Me-U-CED-TBDMS phosphoramidite). This modified nucleoside phosphoramidite is a specialized building block for the synthesis of modified oligonucleotides.

Core Compound Identification

The specified phosphoramidite, DMTr-4'-Me-U-CED-TBDMS, is a chemically modified uridine (B1682114) monomer used in automated solid-phase oligonucleotide synthesis. The modifications are designed to impart specific properties to the resulting RNA or DNA strand, such as increased stability against nucleases.

CAS Number: 1260508-74-4[1][2][3]

Physicochemical and Technical Data

The key quantitative data for this phosphoramidite are summarized below. These data are essential for its proper handling, storage, and use in oligonucleotide synthesis protocols.

| Property | Value | Reference |

| Molecular Formula | C45H61N4O9PSi | [1] |

| Molecular Weight | 861.05 g/mol | [1] |

| Appearance | White to off-white powder | [][5] |

| Purity | Typically ≥97% by HPLC | [] |

| Solubility | Soluble in Acetonitrile, DMF | [] |

| Storage Conditions | Store at -20 °C | [] |

Chemical Structure and Modifications

The structure of this compound incorporates several key chemical groups, each with a specific function in the context of oligonucleotide synthesis.

-

Uridine (U): The core nucleobase.

-

4'-Methyl (4'-Me): A modification on the ribose sugar, which can enhance nuclease resistance and affect the sugar pucker conformation, influencing duplex stability.[6][7]

-

5'-O-Dimethoxytrityl (DMTr): A bulky acid-labile protecting group on the 5'-hydroxyl function of the ribose. It is removed at the beginning of each coupling cycle to allow the addition of the next nucleotide.

-

2'-O-tert-butyldimethylsilyl (TBDMS): A protecting group for the 2'-hydroxyl of the ribose, preventing unwanted side reactions during synthesis. It is stable to the conditions of the synthesis cycle and is typically removed during the final deprotection steps.

-

3'-O-(2-cyanoethyl-N,N-diisopropyl) phosphoramidite (CED): The reactive phosphitylating agent at the 3'-position, which, upon activation, forms a phosphite (B83602) triester linkage with the free 5'-hydroxyl of the growing oligonucleotide chain.[8]

The logical relationship between these components is illustrated in the diagram below.

Experimental Protocols: Use in Oligonucleotide Synthesis

The incorporation of this compound into an oligonucleotide sequence follows the standard automated phosphoramidite chemistry cycle.[][10] A generalized protocol is outlined below.

Materials and Reagents:

-